
Fmoc-S-carboxyethyl-L-cysteine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fmoc-S-carboxyethyl-L-cysteine is a derivative of cysteine, an amino acid that plays a crucial role in various biological processes. This compound is protected by a fluorenylmethyloxycarbonyl group, making it useful in peptide synthesis and proteomics research . The molecular formula of this compound is C21H21NO6S, and it has a molecular weight of 415.46 .
Preparation Methods
The synthesis of Fmoc-S-carboxyethyl-L-cysteine typically involves the protection of the cysteine amino acid with a fluorenylmethyloxycarbonyl group. One common method is the reductive cleavage of bis(fluorenylmethyloxycarbonyl)-L-cystine using reagents such as triethylphosphine or zinc in trifluoroacetic acid . Another approach involves the use of thiophenol to increase the yield of the desired product . These methods are designed to ensure high chemical and enzymatic stability, making the compound suitable for various applications in biomedical research and pharmaceutical development .
Chemical Reactions Analysis
Fmoc-S-carboxyethyl-L-cysteine undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include trifluoroacetic acid, hydrogen bromide in acetic acid, and thiophenol . The major products formed from these reactions are typically derivatives of cysteine that retain the fluorenylmethyloxycarbonyl protection group . These reactions are essential for the compound’s use in peptide synthesis and other biochemical applications .
Scientific Research Applications
Fmoc-S-carboxyethyl-L-cysteine is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is employed in solid-phase peptide synthesis techniques, which are crucial for the development of new peptides and proteins . In biology, the compound is used to study the formation of disulfide bonds, which are critical for protein structure and function . In medicine, this compound is used in the development of new pharmaceuticals and therapeutic agents . Its versatility and stability make it a valuable tool for researchers in various scientific disciplines .
Mechanism of Action
The mechanism of action of Fmoc-S-carboxyethyl-L-cysteine involves its role as a protected cysteine derivative. The fluorenylmethyloxycarbonyl group protects the cysteine residue during chemical reactions, allowing for selective modification of other functional groups . This protection is crucial for the synthesis of complex peptides and proteins, as it prevents unwanted side reactions and ensures the integrity of the cysteine residue . The molecular targets and pathways involved in the compound’s action are primarily related to its use in peptide synthesis and the formation of disulfide bonds .
Comparison with Similar Compounds
Fmoc-S-carboxyethyl-L-cysteine is similar to other Fmoc-protected cysteine derivatives, such as Fmoc-S-carboxymethyl-L-cysteine and Fmoc-L-cysteine . this compound is unique in its specific structure and the presence of a carboxyethyl group, which can influence its reactivity and stability . This uniqueness makes it particularly useful for certain applications in peptide synthesis and proteomics research . Other similar compounds include Fmoc-Cys(Trt)-OH and Fmoc-Cys(methylcarboxamide)-OH, which are also used in peptide synthesis but have different protecting groups and functional properties .
Properties
Molecular Formula |
C21H21NO6S |
|---|---|
Molecular Weight |
415.5 g/mol |
IUPAC Name |
(2R)-3-(2-carboxyethylsulfanyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C21H21NO6S/c23-19(24)9-10-29-12-18(20(25)26)22-21(27)28-11-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,17-18H,9-12H2,(H,22,27)(H,23,24)(H,25,26)/t18-/m0/s1 |
InChI Key |
YKNUYRWJAGKPHE-SFHVURJKSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CSCCC(=O)O)C(=O)O |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CSCCC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







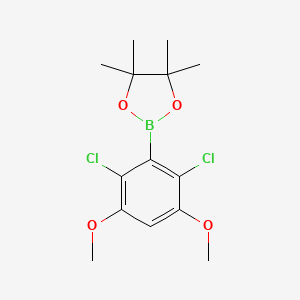
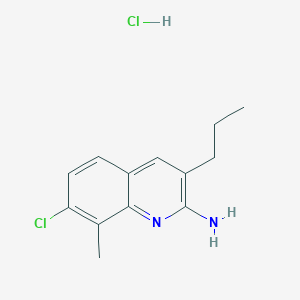

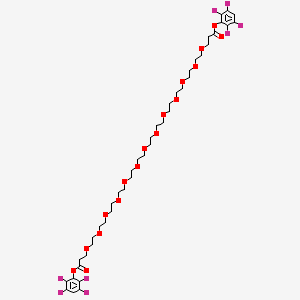
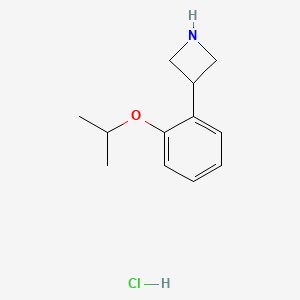
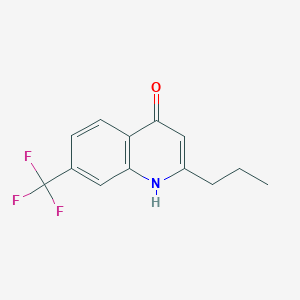
![9-Bromo-5,6-dihydrobenzo[h]quinazolin-2-amine](/img/structure/B13706208.png)
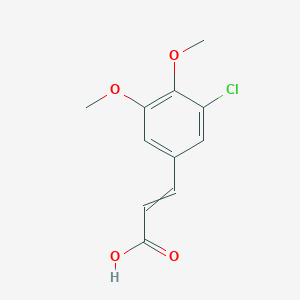
![1-(2-Thioxobenzo[d][1,3]dioxol-5-yl)ethanone](/img/structure/B13706226.png)
